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Compound of Interest

Compound Name:
(5-Methyl-1,3-oxazol-4-

yl)methanol

Cat. No.: B2642139 Get Quote

(5-Methyl-1,3-oxazol-4-yl)methanol is a heterocyclic organic compound featuring a

substituted oxazole ring. The oxazole motif is a cornerstone in medicinal chemistry, recognized

for its metabolic stability and its ability to act as a versatile scaffold in designing molecules with

diverse biological activities.[1] This guide, intended for researchers, scientists, and drug

development professionals, provides a comprehensive overview of the essential

physicochemical properties of (5-Methyl-1,3-oxazol-4-yl)methanol, offering both established

data and field-proven experimental protocols for its characterization. Understanding these

properties is paramount, as they directly influence a compound's absorption, distribution,

metabolism, and excretion (ADME) profile, ultimately determining its viability as a therapeutic

candidate.

Core Physicochemical and Structural Data
A foundational understanding of a molecule begins with its fundamental properties. The data

presented below has been consolidated from verified chemical databases and literature.
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Property Value Source

IUPAC Name
(5-Methyl-1,3-oxazol-4-

yl)methanol
Internal

CAS Number 874821-67-7 [2]

Molecular Formula C₅H₇NO₂ [2]

Molecular Weight 113.11 g/mol [2]

Appearance Yellowish powder [2]

Melting Point 47-49°C [2]

Structural Elucidation through Spectroscopic
Analysis
The confirmation of a molecule's chemical structure is the bedrock of all subsequent analysis.

Spectroscopic methods provide an unambiguous fingerprint of the compound's atomic

arrangement and electronic environment. The data presented here is derived from the

synthesis and characterization reported by Slobodyanyuk et al. (2019).[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for mapping the carbon-hydrogen framework of a

molecule.

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum provides a clear signature of the

compound's structure.

δ 7.71 ppm (1H, s): This singlet corresponds to the proton at the C2 position of the

oxazole ring (H-oxazole). Its downfield shift is characteristic of an acidic proton on an

electron-deficient aromatic system.

δ 4.48 ppm (2H, s): This singlet represents the two protons of the hydroxymethyl group (-

CH₂OH), indicating they are chemically equivalent.
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δ 4.20 ppm (1H, br. s): A broad singlet for the hydroxyl proton (-OH). Broadening is typical

due to chemical exchange.

δ 2.29 ppm (3H, s): This singlet corresponds to the three equivalent protons of the methyl

group (-CH₃) attached to the C5 position of the oxazole ring.[2]

¹³C NMR (126 MHz, CDCl₃): The carbon NMR spectrum complements the proton data,

identifying each unique carbon environment.

δ 149.4, 145.4, 133.7 ppm: These signals correspond to the three carbon atoms within the

oxazole ring. The specific assignment requires more advanced 2D NMR techniques, but

their chemical shifts are well within the expected range for this heterocyclic system.[2][3]

δ 55.5 ppm: This signal is assigned to the carbon of the hydroxymethyl group (-CH₂OH).

δ 10.0 ppm: This upfield signal represents the carbon of the methyl group (-CH₃).[2]

Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and offers insights into the molecule's

fragmentation pattern, further confirming its identity.

Mass Spectrum (Chemical Ionization, CI):

m/z 114 [M+H]⁺ (58%): This peak represents the protonated parent molecule, confirming

the molecular weight of 113.11 g/mol .

m/z 96 [M-OH]⁺ (100%): The base peak corresponds to the loss of the hydroxyl group, a

common and favorable fragmentation pathway for primary alcohols, resulting in a stable

carbocation.[2]

Experimental Determination of Critical
Physicochemical Properties
For any compound entering a drug discovery pipeline, three parameters are of paramount

importance: solubility, lipophilicity, and ionization state. The following sections detail

authoritative, self-validating protocols for their determination.
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Aqueous Solubility: The Gateway to Bioavailability
Aqueous solubility is a critical determinant of a drug's absorption from the gastrointestinal tract

and its suitability for intravenous formulation. Poor solubility is a leading cause of failure in drug

development.[4] The gold-standard "shake-flask" method is recommended for its reliability.[5]

This protocol is designed to ensure that a true equilibrium is reached between the solid-state

compound and the saturated aqueous solution.

Preparation of Media: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic

physiological conditions.

Compound Addition: Add an excess amount of (5-Methyl-1,3-oxazol-4-yl)methanol to a

known volume of the PBS buffer in a glass vial. The excess solid should be clearly visible.

Causality: Adding a visible excess ensures that the resulting solution will be saturated.

Equilibration: Seal the vials and place them in a shaker or rotator bath maintained at a

constant temperature (typically 25°C or 37°C) for at least 24-48 hours. Causality: Extended

agitation at a controlled temperature is crucial to allow the system to reach thermodynamic

equilibrium.

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least one

hour to let the undissolved solid settle. Subsequently, centrifuge the samples at high speed

(e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended particles.

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it

through a 0.22 µm chemically inert syringe filter (e.g., PTFE) to remove any fine particulates.

Trustworthiness: This dual separation process (centrifugation and filtration) is a self-

validating step to guarantee the sample is free of undissolved solid, which would otherwise

artificially inflate the measured solubility.

Quantification: Quantify the concentration of the dissolved compound in the filtrate using a

validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with

UV detection. This requires creating a standard curve with known concentrations of the

compound.
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Data Reporting: Express the solubility in mg/mL or µg/mL. The experiment should be

performed in triplicate to ensure reproducibility.

Preparation

Equilibration

Phase Separation

Quantification

Prepare PBS Buffer (pH 7.4)

Add Excess Compound to Buffer

Agitate at Constant Temp
(24-48 hours)

Let Settle (1 hr)

Centrifuge Samples

Filter Supernatant (0.22 µm)

Analyze via HPLC-UV

Report Solubility (mg/mL)
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Click to download full resolution via product page

Caption: Workflow for the shake-flask solubility protocol.

Lipophilicity (LogP): A Predictor of ADME Properties
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key factor influencing

membrane permeability, plasma protein binding, and metabolic clearance. It is quantitatively

expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.[6]

[7] A LogP value between 1 and 3 is often considered optimal for oral drug absorption.

Solvent Preparation: Prepare the two phases. The aqueous phase is typically a buffer (e.g.,

PBS at pH 7.4). The organic phase is n-octanol. Pre-saturate each solvent by mixing them

vigorously together for several hours, then allowing them to separate. Causality: Pre-

saturation is critical to prevent volume changes in the phases during the experiment, which

would alter the concentration and lead to inaccurate results.

Compound Dosing: Prepare a stock solution of (5-Methyl-1,3-oxazol-4-yl)methanol in the

pre-saturated aqueous phase.

Partitioning: In a glass vial, combine a precise volume of the pre-saturated n-octanol and the

dosed aqueous phase (e.g., a 1:1 volume ratio).

Equilibration: Seal the vial and shake vigorously for several hours to facilitate the partitioning

of the compound between the two phases until equilibrium is reached.

Phase Separation: Centrifuge the vial to ensure a clean and complete separation of the n-

octanol and aqueous layers.

Sampling and Quantification: Carefully withdraw an aliquot from each phase. Analyze the

concentration of the compound in both the aqueous ([aqueous]) and organic ([organic])

phases using a suitable method like HPLC-UV.[8]

Calculation: Calculate the partition coefficient (P) and LogP using the following equations:

P = [organic] / [aqueous]

LogP = log₁₀(P)[6]
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Caption: Partitioning of a compound between two immiscible phases.

Synthesis and Purification Workflow
The compound can be reliably synthesized via the reduction of its corresponding ester, a

common and scalable chemical transformation.[2]

Dissolution: Dissolve the starting material, ETHYL 5-METHYLOXAZOLE-4-CARBOXYLATE

(0.194 mol), in a 2:1 mixture of tetrahydrofuran (THF) and methanol (MeOH) (450 ml).

Reduction: Add lithium borohydride (LiBH₄, 0.485 mol) to the solution in small portions at

room temperature. Causality: LiBH₄ is a selective reducing agent that efficiently converts

esters to primary alcohols. Portion-wise addition controls the exothermic reaction.
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Heating: Heat the resulting mixture at 55°C overnight to drive the reaction to completion.

Quenching: Cool the mixture to room temperature and carefully quench the reaction by

adding saturated aqueous ammonium chloride (NH₄Cl) solution followed by solid NH₄Cl.

Causality: The NH₄Cl quench neutralizes the reactive borohydride species and hydrolyzes

the borate-ester intermediates.

Workup & Extraction: Evaporate most of the solvent under reduced pressure. Dilute the

residue with ethyl acetate (EtOAc) and filter to remove inorganic salts. The filtrate, containing

the crude product, is dried over sodium sulfate (Na₂SO₄).

Purification: Purify the crude product by column chromatography on silica gel using a

chloroform-methanol (25:1) eluent system to yield (5-Methyl-1,3-oxazol-4-yl)methanol as a

yellowish powder.[2]
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Caption: Key steps in the synthesis of the title compound.

Safety and Handling
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While a specific safety data sheet (SDS) for (5-Methyl-1,3-oxazol-4-yl)methanol is not widely

available, standard laboratory precautions for handling fine organic chemicals should be

observed. This includes working in a well-ventilated fume hood, wearing appropriate personal

protective equipment (PPE) such as safety glasses, lab coat, and gloves. The solvents used in

its synthesis, such as methanol and tetrahydrofuran, are flammable and toxic.[9] Care should

be taken to avoid inhalation, ingestion, and skin contact.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b2642139?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2642139?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

